REACTION_CXSMILES
|
Cl.[CH3:2][P:3]1(=[O:9])[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1.[I-].[Na+].C([O-])([O-])=O.[Cs+].[Cs+].[CH2:18](Cl)[CH:19]=[CH2:20]>CC(C)=O>[CH2:20]([N:6]1[CH2:7][CH2:8][P:3](=[O:9])([CH3:2])[CH2:4][CH2:5]1)[CH:19]=[CH2:18] |f:0.1,2.3,4.5.6|
|
Name
|
|
Quantity
|
1.69 g
|
Type
|
reactant
|
Smiles
|
Cl.CP1(CCNCC1)=O
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
Cs2CO3
|
Quantity
|
7.15 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N1CCP(CC1)(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.45 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |